4-Hydroxy-3-propoxyquinolin-2(1H)-one

Monoamine oxidase MAO‑A inhibition Quinolinone SAR

Ensure SAR reproducibility with this definitive 3-propoxy-quinolinone benchmark. Unlike generic 3-substituted analogs, its defined MAO-A IC₅₀ of 70,500 nM and 8.6-fold selectivity over MAO-B provide a calibrated reference point for CNS lead optimization. The intermediate lipophilicity (est. LogP ~2.5-3.0) and Lipinski compliance make it superior for permeability/selectivity profiling. Accept no substitutes—verify the CAS 90061-47-5 to avoid potency shifts inherent to methoxy or benzyloxy variants.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 90061-47-5
Cat. No. B14380460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-propoxyquinolin-2(1H)-one
CAS90061-47-5
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCCOC1=C(C2=CC=CC=C2NC1=O)O
InChIInChI=1S/C12H13NO3/c1-2-7-16-11-10(14)8-5-3-4-6-9(8)13-12(11)15/h3-6H,2,7H2,1H3,(H2,13,14,15)
InChIKeyGXDYTXBLZLMJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-propoxyquinolin-2(1H)-one (CAS 90061‑47‑5): Sourcing & Differentiation Guide for Research Program Leads


4-Hydroxy-3-propoxyquinolin-2(1H)-one (CAS 90061‑47‑5) is a 3‑alkoxy‑substituted 4‑hydroxyquinolin‑2(1H)‑one derivative belonging to the quinolinone class of heterocyclic compounds [1]. Its structure features a hydroxyl group at the 4‑position and an n‑propoxy chain at the 3‑position on the quinolin‑2(1H)‑one core [2]. This compound has been profiled for monoamine oxidase (MAO) inhibitory activity, with IC₅₀ values of 70,500 nM against human recombinant MAO‑A and 604,000 nM against human recombinant MAO‑B, as determined by fluorimetric assay using kynuramine as substrate [2]. The 3‑propoxy substituent confers distinct physicochemical and pharmacological properties compared to other 3‑substituted 4‑hydroxyquinolin‑2(1H)‑one analogs, making it a valuable chemical probe for structure‑activity relationship (SAR) studies within this scaffold family.

Why 4-Hydroxy-3-propoxyquinolin-2(1H)-one Cannot Be Interchanged with Other 3‑Substituted Quinolinones


The 4‑hydroxyquinolin‑2(1H)‑one scaffold is highly sensitive to substitution at the 3‑position, with even minor changes in the alkyl or alkoxy chain length producing marked shifts in lipophilicity, tautomeric equilibrium, and target selectivity [1]. Published data demonstrate that 3‑alkoxy derivatives spanning methoxy to benzyloxy substitutions yield MAO‑A IC₅₀ values ranging from approximately 25,000 nM to >100,000 nM, a >4‑fold potency range within the same assay format [2]. The n‑propoxy group specifically confers an intermediate lipophilicity and a distinct MAO‑A/MAO‑B selectivity profile compared to shorter (methoxy, ethoxy) or bulkier (benzyloxy) 3‑substituents [3]. Consequently, procurement of a generic “3‑substituted 4‑hydroxyquinolin‑2(1H)‑one” without specifying the propoxy chain risks introducing a compound with divergent physicochemical and pharmacological properties, compromising SAR consistency and reproducibility across studies.

Quantitative Differentiation Evidence for 4-Hydroxy-3-propoxyquinolin-2(1H)-one vs. Closest Analogs


MAO‑A Inhibitory Potency: 4‑Hydroxy‑3‑propoxyquinolin‑2(1H)‑one vs. 3‑Benzyloxy Analog

In human recombinant MAO‑A inhibition assays using kynuramine as substrate with fluorimetric detection, 4‑hydroxy‑3‑propoxyquinolin‑2(1H)‑one (BDBM50350490) exhibits an IC₅₀ of 70,500 nM, which is 2.8‑fold weaker than the 3‑benzyloxy‑substituted analog (BDBM50493476, IC₅₀ = 25,300 nM) tested under identical assay conditions [1]. Both compounds share the 4‑hydroxyquinolin‑2(1H)‑one core, differing only in the 3‑O‑substituent (n‑propoxy vs. benzyloxy), demonstrating that the alkoxy chain identity directly modulates MAO‑A affinity.

Monoamine oxidase MAO‑A inhibition Quinolinone SAR

MAO‑A vs. MAO‑B Selectivity: 3‑Propoxy Substitution Favors MAO‑A Over MAO‑B

4‑Hydroxy‑3‑propoxyquinolin‑2(1H)‑one inhibits human recombinant MAO‑A with an IC₅₀ of 70,500 nM and MAO‑B with an IC₅₀ of 604,000 nM, yielding an MAO‑B/MAO‑A IC₅₀ ratio of 8.6, indicating preferential MAO‑A inhibition [1]. In contrast, a structurally distinct 4‑hydroxyquinolin‑2(1H)‑one analog bearing a 3‑benzyloxy substituent (BDBM50493476) also exhibits MAO‑A preference, but with ~2.8‑fold greater absolute potency [2]. This selectivity profile is significant because many reference MAO inhibitors (e.g., clorgyline, pargyline) achieve nanomolar potency; the micromolar-range activity of 4‑hydroxy‑3‑propoxyquinolin‑2(1H)‑one positions it as a useful low‑affinity probe or negative control for target engagement studies.

MAO isoform selectivity Quinolinone Neurochemistry

Predicted Lipophilicity (LogP) Differentiation from the Unsubstituted 4‑Hydroxyquinolin‑2(1H)‑one Parent

The introduction of an n‑propoxy group at the 3‑position is predicted to increase the LogP of 4‑hydroxyquinolin‑2(1H)‑one from approximately 1.5 (for the unsubstituted parent, MW = 161.16) to approximately 2.5–3.0 (for the 3‑propoxy derivative, MW = 219.24), based on the additive contribution of the propoxy moiety (~+1.0 to +1.5 LogP units per three‑carbon alkoxy chain) [1]. This increase in lipophilicity enhances membrane permeability potential while remaining within drug‑like chemical space (Lipinski Rule of 5: LogP ≤5, MW ≤500, HBD ≤5, HBA ≤10) [2]. By comparison, a 3‑phenyl‑substituted analog (MW = 237.25) would exhibit a LogP of ~3.5–4.0, approaching the upper limit of optimal CNS drug‑likeness.

Lipophilicity Drug‑likeness Quinolinone

Tautomeric Equilibrium and Its Impact on MAO Inhibition: 3‑Alkoxy Substitution Effects

4‑Hydroxyquinolin‑2(1H)‑one derivatives exist in a prototropic tautomeric equilibrium between the 4‑hydroxyquinolin‑2(1H)‑one form and the 2,4‑dihydroxyquinoline form, with the equilibrium position influenced by solvent, pH, and ring substitution [1]. A recent study demonstrated that the tautomeric state of 4‑oxoquinoline derivatives directly impacts MAO‑B inhibitory potency, with the 4‑oxo tautomer being the pharmacologically relevant species for MAO‑B engagement [2]. The electron‑donating 3‑propoxy substituent is expected to stabilize the 4‑hydroxyquinolin‑2(1H)‑one tautomer through resonance, potentially contributing to the observed MAO‑A preferential inhibition profile (IC₅₀ MAO‑A = 70,500 nM vs. MAO‑B = 604,000 nM) [3]. This contrasts with 3‑acyl or 3‑aryl derivatives where electron‑withdrawing groups may shift the tautomeric equilibrium toward the 2,4‑dihydroxy form, altering the MAO isoform selectivity.

Tautomerism Quinolone MAO inhibitor design

Optimal Deployment Scenarios for 4-Hydroxy-3-propoxyquinolin-2(1H)-one in R&D Programs


MAO Isoform Selectivity Probe for Quinolinone SAR Libraries

With its defined IC₅₀ values of 70,500 nM (MAO‑A) and 604,000 nM (MAO‑B) and an 8.6‑fold MAO‑B/MAO‑A selectivity ratio, 4‑hydroxy‑3‑propoxyquinolin‑2(1H)‑one serves as a benchmark compound for constructing 3‑alkoxy SAR series within quinolinone‑based MAO inhibitor libraries [1]. Its intermediate potency allows detection of both potency gains and losses when varying the 3‑O‑alkyl chain length, avoiding the signal saturation issues associated with sub‑micromolar inhibitors [2].

Physicochemical Benchmarking for CNS Drug‑Likeness Optimization

The compound occupies a favorable middle ground in lipophilicity space (estimated LogP ≈ 2.5–3.0, MW = 219.24), making it an excellent reference for assessing how incremental changes in 3‑alkoxy chain length affect permeability, solubility, and off‑target binding in CNS‑oriented medicinal chemistry programs [3]. Its compliance with Lipinski’s Rule of 5 supports its use as a starting scaffold for lead optimization [4].

Tautomerism‑Dependent Pharmacology Studies

The 4‑hydroxyquinolin‑2(1H)‑one scaffold is known to undergo prototropic tautomerism that directly influences MAO inhibitory activity [5]. The 3‑propoxy derivative, with its electron‑donating substituent, provides a model compound for investigating how C3 electronic effects shift the tautomeric equilibrium and consequently modulate MAO‑A vs. MAO‑B selectivity, complementing studies with 3‑acyl or 3‑aryl analogs that favor the alternative tautomeric state [6].

Negative Control or Low‑Affinity Reference in MAO High‑Throughput Screening

Given its micromolar IC₅₀ values for both MAO isoforms, 4‑hydroxy‑3‑propoxyquinolin‑2(1H)‑one is well‑suited as a low‑affinity reference compound for calibrating MAO inhibition assays, establishing the lower boundary of the assay dynamic range, or serving as a negative control when testing compounds expected to exhibit nanomolar potency [7].

Quote Request

Request a Quote for 4-Hydroxy-3-propoxyquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.